molecular formula C15H14O5S B14335310 2-Oxo-2-phenylethyl 4-methoxybenzene-1-sulfonate CAS No. 110143-18-5

2-Oxo-2-phenylethyl 4-methoxybenzene-1-sulfonate

Cat. No.: B14335310
CAS No.: 110143-18-5
M. Wt: 306.3 g/mol
InChI Key: CEXKSGAYTWIDDT-UHFFFAOYSA-N
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Description

2-Oxo-2-phenylethyl 4-methoxybenzene-1-sulfonate is an organic compound that features both aromatic and sulfonate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-phenylethyl 4-methoxybenzene-1-sulfonate typically involves the reaction of 2-oxo-2-phenylethyl chloride with 4-methoxybenzenesulfonic acid. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the sulfonate ester. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-phenylethyl 4-methoxybenzene-1-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Sulfonic acids.

    Substitution: Brominated or nitrated aromatic compounds.

Scientific Research Applications

2-Oxo-2-phenylethyl 4-methoxybenzene-1-sulfonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Oxo-2-phenylethyl 4-methoxybenzene-1-sulfonate involves its interaction with specific molecular targets. The sulfonate group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The aromatic ring allows for π-π interactions with other aromatic compounds, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-2-phenylethyl 4-methylbenzene-1-sulfonate
  • 2-Oxo-2-phenylethyl 4-chlorobenzene-1-sulfonate
  • 2-Oxo-2-phenylethyl 4-nitrobenzene-1-sulfonate

Uniqueness

2-Oxo-2-phenylethyl 4-methoxybenzene-1-sulfonate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets.

Properties

CAS No.

110143-18-5

Molecular Formula

C15H14O5S

Molecular Weight

306.3 g/mol

IUPAC Name

phenacyl 4-methoxybenzenesulfonate

InChI

InChI=1S/C15H14O5S/c1-19-13-7-9-14(10-8-13)21(17,18)20-11-15(16)12-5-3-2-4-6-12/h2-10H,11H2,1H3

InChI Key

CEXKSGAYTWIDDT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)OCC(=O)C2=CC=CC=C2

Origin of Product

United States

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